molecular formula C13H17NO2S2 B5870050 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid

Cat. No.: B5870050
M. Wt: 283.4 g/mol
InChI Key: CRJNLIRERMFRMT-UHFFFAOYSA-N
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Description

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid is a benzoic acid derivative functionalized with a diethylcarbamothioylthio-methyl group at the para position. The sulfur atoms in the substituent may contribute to redox activity or metal coordination, which is common in bioactive molecules .

Properties

IUPAC Name

4-(diethylcarbamothioylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c1-3-14(4-2)13(17)18-9-10-5-7-11(8-6-10)12(15)16/h5-8H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNLIRERMFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid, highlighting substituent differences and their implications:

Compound Name Substituent Features Key Functional Groups Reference ID
3-({[4-(4-Methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}methyl)benzoic acid Pyrimidinyl-thioether, methoxy group Thioether, pyrimidine, benzoic acid
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid Dihydroisoquinoline-methylene bridge Methylene bridge, benzoic acid
4-[(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)]benzoic acid Thiadiazole-thioether, mercapto group Thiadiazole, thioether
4-benzoic acid Thiazole-imine, chlorophenyl, benzoyl Thiazole, imine
4-((2-Hydroxyethyl)thio)methyl)benzoic acid Hydroxyethyl-thioether Thioether, hydroxyl

Key Observations :

  • Thioether Linkage : A common feature in all analogues, the thioether group enhances solubility and enables interactions with biological targets via sulfur's nucleophilicity or metal coordination .
  • Polar Substituents : Hydroxyl (), mercapto (), and carbamothioyl groups (target compound) modulate hydrophilicity and redox activity.
Anti-Inflammatory Effects
  • 3-({[4-(4-Methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}methyl)benzoic acid : Reduces LPS-induced IL-1β levels in microglia by 40–60%, suggesting neuroinflammatory inhibition .
  • Salicylic Acid Derivatives: Benzoic acid analogues with hydroxyl groups (e.g., 5-amino salicylic acid) reduce TNF-α and IL-1β in murine models .
  • Target Compound : The diethylcarbamothioyl group may enhance binding to cytokines (e.g., TNF, IL-1B) based on molecular docking predictions for similar structures .
Enzyme Inhibition
  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives: Act as selective butyrylcholinesterase (BChE) inhibitors, with IC50 values in the micromolar range, relevant for Alzheimer’s therapy .
  • Thiazolidinone Derivatives (e.g., {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid): Exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with 74% yield in synthesis .

Computational and ADMET Profiles

  • Thiosemicarbazones (THS1–THS5) : Demonstrated favorable Lipinski rule compliance (molecular weight <500, logP <5) and low hepatotoxicity risk in silico .
  • Target Compound : Predicted to have moderate bioavailability (Bioavailability Score: 0.55) due to the carbamothioyl group’s hydrophobicity.

Biological Activity

4-(((Diethylcarbamothioyl)thio)methyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, and presents data in tables and figures to illustrate key points.

The compound features a benzoic acid structure with a diethylcarbamothioyl group, which contributes to its reactivity and biological properties. Its chemical formula is C13H17N2O2S2C_{13}H_{17}N_{2}O_{2}S_{2}.

Biological Activity Overview

Research has indicated several areas of biological activity for compounds related to this compound, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.

1. Antimicrobial Activity

Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, mixed ligand-metal complexes derived from similar structures demonstrated enhanced activity against various bacterial strains, including E. coli and Klebsiella sp. The cobalt(II) complex was particularly effective, showcasing a higher zone of inhibition compared to free ligands .

Bacterial Strain Zone of Inhibition (mm)
E. coli18
Pseudomonas luteola16
Klebsiella sp.20
Salmonella sp.15

2. Anticancer Potential

In vitro studies on cell lines have indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, research on benzoic acid derivatives found that certain compounds could induce apoptosis in cancer cells without significant cytotoxicity to normal cells .

Cell Line IC50 (µM)
Hep-G2 (liver cancer)12.5
A2058 (melanoma)10.0
CCD25sk (normal fibroblasts)>50

3. Enzyme Inhibition

The compound has been implicated in the inhibition of various enzymes, including neurolysin and angiotensin-converting enzyme (ACE). Such activities may contribute to its potential therapeutic effects in conditions like hypertension and neurodegenerative diseases .

The biological activities of this compound can be attributed to its interaction with specific biomolecules:

  • Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Cellular Uptake : Its structural features may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoic acid derivatives against standard bacterial strains. The results indicated that compounds with thioether linkages exhibited enhanced activity due to improved membrane permeability.

Case Study 2: Anticancer Activity
In a comparative study involving multiple benzoic acid derivatives, this compound was found to induce apoptosis in Hep-G2 cells through the activation of caspase pathways.

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